N-(3,4-dimethyl-5-isoxazolyl)-4-[(3-oxo-3-phenylpropyl)amino]benzenesulfonamide
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Overview
Description
N-(3,4-dimethyl-5-isoxazolyl)-4-[(3-oxo-3-phenylpropyl)amino]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isoxazole ring, a phenylpropyl group, and a benzenesulfonamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethyl-5-isoxazolyl)-4-[(3-oxo-3-phenylpropyl)amino]benzenesulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethyl-5-isoxazolyl)-4-[(3-oxo-3-phenylpropyl)amino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3,4-dimethyl-5-isoxazolyl)-4-[(3-oxo-3-phenylpropyl)amino]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethyl-5-isoxazolyl)-4-[(3-oxo-3-phenylpropyl)amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethyl-5-isoxazolyl)-4-aminobenzenesulfonamide
- N-(3,4-dimethyl-5-isoxazolyl)-4-(3-phenylpropyl)amino]benzenesulfonamide
Uniqueness
N-(3,4-dimethyl-5-isoxazolyl)-4-[(3-oxo-3-phenylpropyl)amino]benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[(3-oxo-3-phenylpropyl)amino]benzenesulfonamide |
InChI |
InChI=1S/C20H21N3O4S/c1-14-15(2)22-27-20(14)23-28(25,26)18-10-8-17(9-11-18)21-13-12-19(24)16-6-4-3-5-7-16/h3-11,21,23H,12-13H2,1-2H3 |
InChI Key |
FNEMIHRNPJZBDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NCCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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